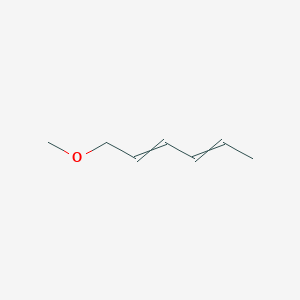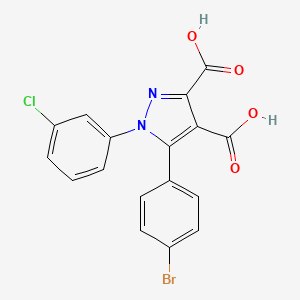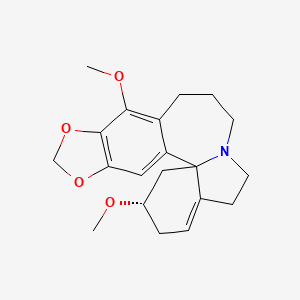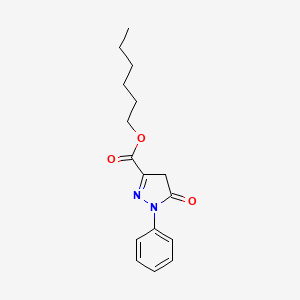
3-Phenylsulfanylbuta-1,3-dien-2-ylsulfanylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenylsulfanylbuta-1,3-dien-2-ylsulfanylbenzene is an organic compound with the molecular formula C16H14S2 It features a conjugated diene system with phenylsulfanyl groups attached to the butadiene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylsulfanylbuta-1,3-dien-2-ylsulfanylbenzene typically involves the reaction of 1,3-butadiene with phenylsulfanyl reagents under controlled conditions. One common method is the Wittig olefination, where a phosphonium ylide reacts with an aldehyde to form the diene structure. The reaction conditions often include the use of a cobalt catalyst, such as CoBr2(py-imine), along with zinc powder and ZnI2 to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale Wittig reactions or other olefination techniques. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
3-Phenylsulfanylbuta-1,3-dien-2-ylsulfanylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenylsulfanyl groups to thiols.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Brominated or nitrated derivatives of the phenyl rings.
Scientific Research Applications
3-Phenylsulfanylbuta-1,3-dien-2-ylsulfanylbenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of 3-Phenylsulfanylbuta-1,3-dien-2-ylsulfanylbenzene involves its interaction with molecular targets through its conjugated diene system and phenylsulfanyl groups. These interactions can lead to the formation of reactive intermediates, which can further react with biological molecules or other chemical species. The exact pathways and targets depend on the specific application and conditions.
Comparison with Similar Compounds
Similar Compounds
Buta-1,3-dien-2-ylbenzene: A simpler diene with a single phenyl group.
1,3-Diphenyl-1,3-butadiene: A diene with phenyl groups at both ends of the butadiene backbone.
Phenylsulfanylbutadiene: A diene with a single phenylsulfanyl group.
Uniqueness
The conjugated diene system also contributes to its stability and versatility in various chemical reactions .
Properties
CAS No. |
102058-98-0 |
|---|---|
Molecular Formula |
C16H14S2 |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
3-phenylsulfanylbuta-1,3-dien-2-ylsulfanylbenzene |
InChI |
InChI=1S/C16H14S2/c1-13(17-15-9-5-3-6-10-15)14(2)18-16-11-7-4-8-12-16/h3-12H,1-2H2 |
InChI Key |
PQZKGLSKLMZGSV-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C(=C)SC1=CC=CC=C1)SC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phenol, 4-chloro-2-[[(4-methylphenyl)imino]methyl]-](/img/structure/B14345518.png)
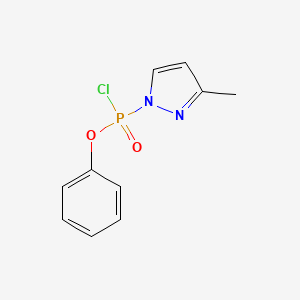
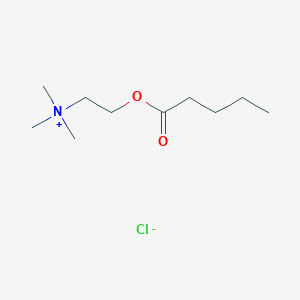

![Ethyl {[2-(methylamino)phenyl]methyl}phenylphosphinate](/img/structure/B14345529.png)


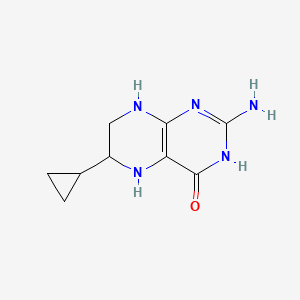
acetate](/img/structure/B14345564.png)
